molecular formula C19H31N3O4S B2690942 N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide CAS No. 1021117-37-2

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide

Cat. No. B2690942
M. Wt: 397.53
InChI Key: IRBJYZSNQVBLBG-UHFFFAOYSA-N
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Description

The description of a compound usually includes its chemical name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

  • Scientific Field : Neuropharmacology
    • Application Summary : This compound has been studied for its binding affinity to the 5-HT1A receptor, a subtype of the serotonin receptor, which plays a significant role in neuropharmacology .
    • Methods of Application : The compound was synthesized and then tested for its binding affinity against the 5-HT1A receptor .
    • Results : The compound proved to be a highly selective ligand towards the 5-HT1A receptor with a binding constant of 1.2 nM .

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!


properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S/c1-3-4-6-19(23)20-11-5-16-27(24,25)22-14-12-21(13-15-22)17-7-9-18(26-2)10-8-17/h7-10H,3-6,11-16H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBJYZSNQVBLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide

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